2,6-Dinitrophenanthrene

Description

Overview of Polycyclic Aromatic Hydrocarbons (PAHs) and Their Nitro-Substituted Derivatives

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused benzene (B151609) rings. numberanalytics.com Phenanthrene (B1679779), a PAH with three fused benzene rings, is a foundational structure in this class. numberanalytics.com Nitro-substituted PAHs (nitro-PAHs) are derivatives of PAHs where one or more hydrogen atoms on the aromatic ring are replaced by a nitro functional group (-NO2). mdpi.comresearchgate.net

These nitro-PAHs can be formed through incomplete combustion of organic materials like fossil fuels and biomass or through secondary atmospheric reactions of parent PAHs with nitrogen oxides. mdpi.comresearchgate.netaaqr.org The introduction of nitro groups can alter the chemical and physical properties of the parent PAH, often leading to increased solubility and different reactivity. researchgate.net Many nitro-PAHs are recognized for their potential environmental and health implications. researchgate.netresearchgate.net

Significance of Phenanthrene Scaffolds in Organic Synthesis and Materials Science

The phenanthrene skeleton is a crucial building block in organic chemistry and materials science. numberanalytics.comchemscene.com Its rigid and planar structure, combined with its electronic properties, makes it a valuable scaffold for synthesizing a wide range of complex organic molecules. numberanalytics.comchemscene.comacs.org The phenanthrene core is utilized in the development of pharmaceuticals, agrochemicals, and dyes. numberanalytics.com

In materials science, phenanthrene and its derivatives are investigated for their applications in organic electronic devices. Their inherent properties, such as thermal stability and charge transport capabilities, make them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemscene.comrsc.org The ability to functionalize the phenanthrene scaffold allows for the tuning of its electronic and optical properties for specific applications. chemscene.com

Historical and Contemporary Research Landscape of Dinitrophenanthrene Isomers

Research into dinitrophenanthrene isomers has been a part of the broader study of nitro-PAHs. Early research often focused on the synthesis and isolation of various isomers. For instance, the synthesis of 3,6-dinitrophenanthrene (B33633) was reported as early as 1958. mdpi.comrsc.org

Specific Research Focus on 2,6-Dinitrophenanthrene: Current Knowledge and Gaps

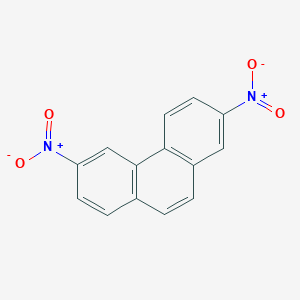

This compound is a specific isomer of dinitrophenanthrene with the chemical formula C14H8N2O4. nih.gov Its molecular weight is approximately 268.22 g/mol . nih.gov

Current knowledge about this compound is primarily derived from comparative studies of dinitrophenanthrene isomers and broader investigations into nitro-PAHs. For instance, theoretical studies using density functional theory (DFT) have been conducted to understand the effect of nitro group substitution on the electronic properties of the phenanthrene molecule. yu.edu.joresearchgate.net These studies indicate that the addition of nitro groups decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can influence the molecule's conductivity and solubility. yu.edu.joresearchgate.net

However, there are still significant gaps in the research specifically dedicated to this compound. While general synthetic routes for dinitrophenanthrenes exist, detailed and optimized synthesis protocols specifically for the 2,6-isomer are not extensively documented in publicly available literature. Much of the available data comes from computational models and general screenings of nitro-PAHs, with a lack of in-depth experimental investigation into its specific chemical reactivity, physical properties, and potential applications. Further focused research is needed to fully elucidate the unique characteristics and potential of this particular isomer.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C14H8N2O4 | nih.gov |

| Molecular Weight | 268.22 g/mol | nih.gov |

| CAS Number | 159092-69-0 | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

159092-69-0 |

|---|---|

Molecular Formula |

C14H8N2O4 |

Molecular Weight |

268.22 g/mol |

IUPAC Name |

2,6-dinitrophenanthrene |

InChI |

InChI=1S/C14H8N2O4/c17-15(18)11-5-6-13-10(7-11)2-1-9-3-4-12(16(19)20)8-14(9)13/h1-8H |

InChI Key |

RAIMVILTKHZBGN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC2=C1C=CC3=C2C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC2=C1C=CC3=C2C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |

Other CAS No. |

159092-69-0 |

Synonyms |

2,6-DINITROPHENANTHRENE |

Origin of Product |

United States |

Synthetic Methodologies for Dinitrophenanthrene Isomers

Retrosynthetic Analysis of Dinitrophenanthrene Frameworks

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. airitilibrary.comamazonaws.com It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps. airitilibrary.com For dinitrophenanthrene frameworks, the analysis typically begins by disconnecting the nitro groups, a process known as functional group interconversion (FGI), leading back to the parent phenanthrene (B1679779) ring.

However, to achieve specific substitution patterns, a more effective strategy is to disconnect the carbon-carbon bonds of the phenanthrene core itself. A common disconnection is at the C4a-C4b and C9-C10 bonds, which simplifies the tricyclic phenanthrene into a biphenyl (B1667301) precursor. This biphenyl intermediate would already contain the necessary substituents (or precursors to them) in the correct positions. For a dinitrophenanthrene, this leads to a dinitrobiphenyl derivative with functional groups that can be cyclized to form the central ring of the phenanthrene system. This biphenyl-based approach is central to many classical synthetic routes.

Classical Synthetic Routes to Nitro-Substituted Phenanthrenes

Classical methods are often employed to synthesize specific isomers that are difficult to isolate from direct nitration mixtures. These routes offer greater control over the final substitution pattern.

One of the most effective methods for synthesizing symmetrically substituted phenanthrenes is the reductive cyclization of a substituted biphenyl dicarbaldehyde. The synthesis of 3,6-dinitrophenanthrene (B33633) serves as a prime example of this strategy. mdpi.com

The journey to 3,6-dinitrophenanthrene begins with the synthesis of a key precursor, 2,2'-diformyl-5,5'-dinitrobiphenyl. This is typically achieved through a sequence involving Sandmeyer and Ullmann reactions. mdpi.com

The Sandmeyer reaction is a versatile method for converting an aromatic amino group into a variety of other functional groups, including halogens, via a diazonium salt intermediate. libretexts.orgslideshare.net In the synthesis of the 3,6-dinitrophenanthrene precursor, this reaction is used to convert 4-nitroanthranilic acid into 2-iodo-4-nitrobenzoic acid. mdpi.com

The subsequent steps involve reducing the carboxylic acid to an alcohol and then oxidizing it to the aldehyde, yielding 2-iodo-4-nitrobenzaldehyde (B3030893). mdpi.com

The Ullmann coupling reaction is then employed to form the crucial biphenyl linkage. This reaction involves the copper-mediated coupling of two aryl halide molecules. organic-chemistry.org In this specific synthesis, two molecules of 2-iodo-4-nitrobenzaldehyde are coupled using copper powder in a refluxing solvent like DMF to produce 2,2'-diformyl-5,5'-dinitrobiphenyl. mdpi.com

Table 1: Synthetic Steps for Biphenyl Dicarbaldehyde Precursor

| Step | Starting Material | Key Reagents | Product | Reaction Type |

|---|---|---|---|---|

| 1 | 4-Nitroanthranilic acid | NaNO₂, HCl, KI | 2-Iodo-4-nitrobenzoic acid | Sandmeyer Reaction |

| 2 | 2-Iodo-4-nitrobenzoic acid | NaBH₄, I₂ | (2-Iodo-4-nitrophenyl)methanol | Reduction |

| 3 | (2-Iodo-4-nitrophenyl)methanol | MnO₂ | 2-Iodo-4-nitrobenzaldehyde | Oxidation |

The final step in forming the phenanthrene ring system is a reductive cyclization of the biphenyl dicarbaldehyde. This is accomplished using hydrazine (B178648) hydrate (B1144303) in a refluxing solvent like glacial acetic acid. mdpi.com The hydrazine reduces the nitro groups while simultaneously mediating the cyclization of the aldehyde groups to form the central ring, yielding the final 3,6-dinitrophenanthrene product. mdpi.com

For isomers where the required biphenyl precursors are not readily accessible, an alternative strategy involves the functionalization of a partially hydrogenated phenanthrene core. This approach allows for the introduction of substituents in a more controlled manner than direct nitration of the fully aromatic system.

This method uses 9,10-dihydrophenanthrene (B48381) as an intermediate. espublisher.com The reduced central ring alters the electronic properties of the two outer benzene (B151609) rings, allowing for more selective substitution reactions. Once the desired functional groups (or their precursors) are installed on the dihydrophenanthrene scaffold, the aromaticity of the central ring is restored in a final dehydrogenation step, often using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). rsc.org

While direct nitration of 9,10-dihydrophenanthrene can still produce mixtures, this intermediate is highly valuable for other electrophilic substitution reactions like Friedel-Crafts acylation, which can be more regioselective. The introduced acyl groups can then be used to direct subsequent nitration or can be converted into other functional groups. This indirect approach provides a strategic pathway to access substitution patterns, such as the 2,7-disubstituted framework, that are challenging to obtain through other methods. rsc.org

Molecular Transformations and Derivative Synthesis Involving Dinitrophenanthrenes

Reduction Chemistry of Nitro Groups in Dinitrophenanthrenes

The reduction of nitro groups to primary amines is a fundamental transformation in organic synthesis. In the context of dinitrophenanthrenes, this reaction is the gateway to a rich chemistry of diaminopohenanthrene derivatives.

The conversion of dinitrophenanthrenes to their corresponding diaminopohenanthrenes is a critical step in their chemical utilization. A notable example is the reduction of 3,6-dinitrophenanthrene (B33633) to 3,6-diaminophenanthrene. mdpi.com This transformation is typically achieved using reducing agents capable of selectively reducing nitro groups without affecting the aromatic phenanthrene (B1679779) core. Common reagents for this purpose include tin(II) chloride in the presence of hydrochloric acid, or catalytic hydrogenation. The resulting diaminopohenanthrenes, such as the 3,6-isomer, are valuable bifunctional building blocks for further synthetic elaborations. mdpi.com While the direct reduction of 2,6-dinitrophenanthrene is less documented in readily available literature, the chemical principles governing the reduction of the 3,6-isomer are broadly applicable.

The efficiency and selectivity of the reduction of dinitrophenanthrenes are highly dependent on the reaction conditions. Factors such as the choice of reducing agent, solvent, temperature, and reaction time can significantly influence the yield and purity of the resulting diaminopohenanthrene. For instance, in the synthesis of 3,6-diaminophenanthrene, careful control of the reaction environment is necessary to prevent side reactions and ensure complete conversion of both nitro groups. mdpi.com

A significant challenge in working with diaminophenanthrene derivatives is their stability. These compounds can be susceptible to oxidation, particularly when exposed to air. This instability necessitates that they are often used immediately in subsequent reaction steps without prolonged storage. mdpi.com The handling of these compounds under an inert atmosphere (e.g., nitrogen or argon) can help to mitigate oxidative degradation.

Utilization of Aminophenanthrene Derivatives as Key Synthetic Intermediates

Diaminophenanthrenes are versatile synthetic intermediates due to the presence of two nucleophilic amino groups on a rigid aromatic scaffold. These amino groups can undergo a wide range of chemical reactions, including acylation, alkylation, and diazotization, to form a diverse array of derivatives. For example, the reaction of diaminophenanthrenes with acyl chlorides or isocyanates can lead to the formation of amides and ureas, respectively. mdpi.com These reactions are fundamental to the construction of more complex molecules with tailored properties. The rigid phenanthrene backbone provides a well-defined spatial arrangement for the appended functional groups, which is a desirable feature in the design of molecules for specific applications, such as molecular recognition and materials science.

Application of Dinitrophenanthrene Scaffolds in Supramolecular Chemistry

The rigid and planar structure of the phenanthrene core, accessible through the dinitrophenanthrene route, makes it an attractive scaffold for applications in supramolecular chemistry. This field focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies with specific functions.

A significant application of diaminophenanthrene derivatives is in the synthesis of anion receptors. mdpi.com Anions play crucial roles in numerous biological and environmental processes, making the development of synthetic receptors for their selective recognition an active area of research. The diaminophenanthrene scaffold can be functionalized with hydrogen-bond donor groups, such as ureas or amides, to create a pre-organized binding pocket for anions. mdpi.com

For example, 3,6-diaminophenanthrene has been used as a building block to construct a novel 3,6-bisureidophenanthrene anion receptor. mdpi.com This was achieved by reacting the diamine with an appropriate isocyanate. The resulting receptor demonstrated the ability to bind anions, highlighting the potential of the phenanthrene scaffold in the design of molecular sensors.

The well-defined geometry of phenanthrene-based molecules makes them excellent candidates for studying host-guest interactions. The cavity-like structures that can be constructed from these scaffolds can encapsulate smaller guest molecules, leading to the formation of stable host-guest complexes. These interactions are driven by a combination of non-covalent forces, including hydrogen bonding, π-π stacking, and van der Waals forces.

The study of these interactions provides fundamental insights into molecular recognition processes. Phenanthrene-based receptors, derived from dinitrophenanthrene precursors, can be designed to selectively bind specific guest molecules, which has potential applications in areas such as chemical sensing, catalysis, and drug delivery. mdpi.com

Dinitrophenanthrene Derivatives in Catalysis and Photosensitization

Dinitrophenanthrene derivatives have emerged as significant compounds in the fields of catalysis and photosensitization, demonstrating their utility in facilitating a variety of chemical transformations. Their unique electronic and photophysical properties allow them to act as effective catalysts, particularly in reactions initiated by visible light.

Role of 2,7-Dinitrophenanthrene-9,10-dione as a Photosensitizer

2,7-Dinitrophenanthrene-9,10-dione (DNPO) has been identified as a highly effective photocatalyst for visible-light-induced chemical reactions. rsc.org This compound exhibits remarkable photo- and electrochemical properties that make it suitable for this role. Notably, it possesses a long excited-state lifetime of 5.8 microseconds and a high excited-state reduction potential of +2.13 V vs. SCE. rsc.org These characteristics, combined with its good reduction stability, enable it to efficiently drive chemical transformations. rsc.org

DNPO is particularly effective in catalyzing the C–H/COO–H oxidative coupling reactions of 2-arylbenzoic acids. rsc.org This process is significant as it provides an economical and environmentally friendly pathway for the synthesis of benzo-3,4-coumarins, which are structural motifs of great interest in medicinal chemistry. rsc.org The use of DNPO as a photocatalyst allows for these reactions to be carried out under mild conditions, offering experimental simplicity and good atomic economy. rsc.org

Dehydrogenative Lactonization Reactions Facilitated by Dinitrophenanthrene Sensitizers

Dinitrophenanthrene sensitizers, such as 2,7-dinitrophenanthrene-9,10-dione (DNPO), have been successfully employed to facilitate dehydrogenative lactonization reactions. rsc.org Specifically, DNPO has been used to catalyze the visible-light-induced C–H/COO–H oxidative coupling of 2-arylbenzoic acids, which is a form of dehydrogenative lactonization. rsc.org

This reaction proceeds through a mechanism where the DNPO photocatalyst, upon excitation by visible light, initiates an electron transfer process. This leads to the formation of a radical cation from the 2-arylbenzoic acid, which then undergoes intramolecular cyclization and subsequent oxidation to yield the corresponding lactone. The process is highly efficient and demonstrates the potential of dinitrophenanthrene derivatives as sensitizers in promoting important synthetic transformations. rsc.org Research has shown that the addition of a small amount of water can, in some cases, increase the yield of the lactonization products. For instance, the yields of certain products increased to 84% and 72% with the addition of 0.2 mL of water to the reactions. rsc.org

Theoretical and Computational Investigations of Dinitrophenanthrene Electronic Structure

Quantum Chemical Studies on the Electronic Properties of Dinitrophenanthrene Isomers

Quantum chemical methods are essential for elucidating the electronic characteristics of complex organic molecules. patsnap.com These computational approaches allow for a detailed examination of how molecular structure influences electronic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of organic compounds. yu.edu.jo A theoretical study on phenanthrene (B1679779) and its dinitro derivatives, including 2,6-dinitrophenanthrene, utilized DFT calculations with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional and a 6-31[d, p] basis set. yu.edu.joyu.edu.joyu.edu.jo This approach has proven effective for computing various electronic properties such as total energy, the energies of frontier molecular orbitals, and energy gaps. yu.edu.jo All calculations for this analysis were performed using the Gaussian 09 software package. yu.edu.joyu.edu.jo

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. yu.edu.jo For phenanthrene and its dinitro derivatives, the energies of these orbitals have been calculated. The addition of nitro groups to the phenanthrene structure leads to a decrease in both the HOMO and LUMO energy levels compared to the parent molecule. yu.edu.jo

Computational studies show that for all the dinitrophenanthrene molecules studied, the HOMO exhibits a bonding character, while the LUMO shows an antibonding character. yu.edu.jo The specific energy values for this compound and related isomers demonstrate this trend. yu.edu.jo

The energy gap (Egap) between the HOMO and LUMO is a critical parameter that influences a molecule's conductivity and potential applications in electronics. yu.edu.jo The introduction of electron-withdrawing nitro groups onto the phenanthrene backbone significantly affects this gap. yu.edu.jo

Calculations show that the energy gap of dinitrophenanthrene isomers is markedly lower than that of the parent phenanthrene molecule. yu.edu.jo This reduction in the energy gap is a direct consequence of the altered HOMO and LUMO energy levels caused by the nitro substituents. yu.edu.jo A smaller energy gap generally improves the electrical conductivity of the material. yu.edu.jo

Impact of Nitro Group Position on Dinitrophenanthrene Electronic Parameters

A comparative study of different dinitrophenanthrene isomers, such as 2,6-, 1,6-, and 2,5-dinitrophenanthrene, was conducted to understand how the position of the nitro groups affects the molecule's electronic properties. The investigation revealed that the total energy, HOMO and LUMO energies, and the energy gap were approximately the same for all the studied dinitrophenanthrene molecules. yu.edu.jo This suggests that, for these particular isomers, the electronic properties are largely independent of the specific placement of the two nitro groups on the phenanthrene ring system. yu.edu.jo

Calculated Electronic Properties of Phenanthrene and Dinitrophenanthrene Isomers

| Compound | Total Energy (a.u.) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Phenanthrene | -691.076 | -6.150 | -1.252 | 4.898 |

| 1,6-Dinitrophenanthrene | -1100.176 | -7.946 | -3.592 | 4.354 |

| 2,5-Dinitrophenanthrene | -1100.177 | -8.027 | -3.674 | 4.354 |

| This compound | -1100.177 | -8.027 | -3.674 | 4.354 |

Data sourced from a theoretical study by Essa and Abbas, which performed calculations using DFT at the B3LYP/6-31[d,p] level. yu.edu.jo

Molecular Symmetry Considerations and Their Influence on Electronic Structure

The symmetry of a molecule plays a significant role in its electronic structure and properties like its dipole moment. The parent phenanthrene molecule is planar and possesses a high degree of symmetry, resulting in a zero dipole moment. yu.edu.jo The addition of nitro subgroups alters the symmetrical distribution of the electronic structure. yu.edu.jo This change in symmetry for dinitrophenanthrene isomers leads to non-zero dipole moments, indicating a less symmetrical charge distribution compared to the unsubstituted phenanthrene. yu.edu.jo

Computational Predictions for Optoelectronic and Photovoltaic Applications of Dinitrophenanthrene Derivatives

Computational studies are instrumental in predicting the potential of new organic materials for use in optoelectronic devices. researchgate.netmdpi.com Key parameters like the HOMO-LUMO energy gap are closely related to a material's performance in applications such as dye-sensitized solar cells (DSSCs). researchgate.net

The calculated electronic properties of this compound, particularly its significantly reduced HOMO-LUMO gap compared to phenanthrene, suggest it could have potential in optoelectronic applications. yu.edu.jo Materials with narrower energy gaps are often desirable as they can absorb light at longer wavelengths and facilitate charge transport, which are beneficial properties for photovoltaic materials. researchgate.net The tuning of the energy gap through the addition of nitro groups is a common strategy in the design of organic materials for solar cells and other optoelectronic devices. researchgate.netresearchgate.net

Evaluation of Thermally Activated Delayed Fluorescence (TADF) Properties

Thermally Activated Delayed Fluorescence (TADF) is a photophysical phenomenon that allows for the efficient conversion of triplet excitons into singlet excitons, leading to enhanced fluorescence. This process is particularly relevant for applications in organic light-emitting diodes (OLEDs). The efficiency of TADF is largely dependent on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST).

Further computational studies would be required to calculate the energies of the S1 and T1 states of this compound to determine its ΔEST and thereby assess its potential as a TADF emitter. Such studies would involve optimizing the geometry of the molecule in its excited states and calculating the energy difference. A small calculated ΔEST would suggest that this compound could exhibit TADF.

Assessment of Nonlinear Optic Characteristics (e.g., Dipole Moment, Polarizability)

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its dipole moment, polarizability, and hyperpolarizability.

Computational studies have been performed to determine some of the electronic properties of this compound that are relevant to its NLO characteristics. yu.edu.jo A key parameter is the molecular dipole moment, which is a measure of the separation of positive and negative charges in a molecule. The calculated dipole moment for this compound is 0.0002 Debye. yu.edu.jo This very small dipole moment suggests a relatively symmetric charge distribution in the ground state of the molecule.

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. While specific computational data for the polarizability of this compound is not available in the reviewed literature, studies on the parent molecule, phenanthrene, have been conducted. researchgate.netmdpi.com These studies indicate that the polarizability of polycyclic aromatic hydrocarbons increases with the size of the conjugated system. The introduction of nitro groups, which are strong electron-withdrawing groups, is expected to significantly influence the polarizability of the phenanthrene core.

The following table summarizes the calculated electronic properties of this compound relevant to its potential NLO characteristics, as determined by DFT calculations. yu.edu.jo

| Property | Calculated Value | Unit |

| HOMO Energy | -8.100 | eV |

| LUMO Energy | -3.700 | eV |

| Energy Gap (HOMO-LUMO) | 4.400 | eV |

| Ionization Potential | 8.100 | eV |

| Electron Affinity | 3.700 | eV |

| Dipole Moment | 0.0002 | Debye |

The relatively large HOMO-LUMO gap suggests high kinetic stability. yu.edu.jo The ionization potential and electron affinity are also important parameters for understanding the charge transfer capabilities of the molecule, which are crucial for NLO properties. yu.edu.jo Further theoretical calculations would be necessary to determine the full polarizability and hyperpolarizability tensors of this compound to provide a comprehensive assessment of its NLO characteristics.

Genotoxicity and Molecular Interactions of 2,6 Dinitrophenanthrene

Mechanisms of DNA Adduct Formation by Nitro-Substituted Polycyclic Aromatic Hydrocarbons

The genotoxicity of nitro-substituted polycyclic aromatic hydrocarbons (nitro-PAHs) is primarily attributed to their metabolic activation into reactive electrophiles that can covalently bind to DNA, forming DNA adducts. This process is a critical initiating event in chemical carcinogenesis. The metabolic activation of nitro-PAHs can occur through two main pathways: nitroreduction and ring oxidation.

For many nitro-PAHs, the principal pathway to genotoxicity involves the reduction of the nitro group. This multi-step process is catalyzed by a variety of cellular nitroreductases, including cytosolic enzymes such as xanthine oxidase and microsomal enzymes like cytochrome P450 reductase. The nitro group is sequentially reduced to a nitroso derivative, and then to a N-hydroxylamino intermediate. This N-hydroxylaminoaryl compound is a key proximate mutagen. It can be further activated through esterification, commonly by O-acetylation catalyzed by N,O-acetyltransferases (NATs) or sulfation by sulfotransferases (SULTs). This esterification step creates a highly unstable and reactive nitrenium ion.

The resulting electrophilic nitrenium ion can then attack nucleophilic sites on DNA bases, leading to the formation of covalent DNA adducts. The primary targets for adduction are often the C8 and N2 positions of guanine and, to a lesser extent, adenine bases. nih.gov These bulky adducts distort the DNA helix, interfering with normal cellular processes like DNA replication and transcription. If not removed by DNA repair mechanisms, these adducts can lead to mispairing of bases during replication, resulting in permanent mutations. nih.gov

Alternatively, some nitro-PAHs can undergo ring oxidation catalyzed by cytochrome P450 monooxygenases, similar to their parent PAHs. This can lead to the formation of reactive diol epoxides that also bind to DNA. nih.gov However, for many dinitro-PAHs, the nitroreduction pathway is considered the predominant mechanism for metabolic activation and subsequent DNA adduct formation. healtheffects.org

In Vitro Genotoxicity Studies of 2,6-Dinitrophenanthrene

The mutagenic potential of this compound has been evaluated in various in vitro systems. These studies are essential for understanding its intrinsic genotoxic properties and the metabolic pathways responsible for its activity.

Identification of Base Pair Substitution as a Primary Mutagenic Event

In vitro mutagenicity assays using different strains of Salmonella typhimurium (Ames test) provide insight into the types of genetic alterations induced by a chemical. The differential response between strains TA98, which primarily detects frameshift mutations, and TA100, which is sensitive to base-pair substitutions, is particularly informative.

Research on a series of nitrophenanthrene derivatives has shown that this compound exhibits mutagenic activity. Studies utilizing bacterial reverse mutation assays indicate that this compound is metabolically activated to a mutagen. The activity of nitrophenanthrenes, including the 2,6-dinitro isomer, is often significantly enhanced in bacterial strains that overproduce specific enzymes. For instance, increased mutagenicity in strain TA100 suggests that this compound or its metabolites cause mutations primarily through the substitution of one DNA base for another. The metabolic activation pathway involves bacterial nitroreductase followed by O-acetyltransferase, which converts the compound into a reactive intermediate capable of damaging DNA and inducing these base-pair substitution mutations.

Quantitative Assessment of Genotoxic Potency in Model Systems

The genotoxic potency of this compound has been quantified using the Salmonella typhimurium reverse mutation assay. The mutagenicity is typically expressed as the number of revertant colonies per nanomole (nmol) of the tested compound. The potency is assessed in standard bacterial strains as well as in strains engineered to overexpress enzymes involved in the metabolic activation of nitroaromatic compounds, such as nitroreductase (strains YG1021 and YG1026) and O-acetyltransferase (strains YG1024 and YG1029).

Studies show that the mutagenic activity of this compound is significantly elevated in strains that overexpress O-acetyltransferase (YG1024 and YG1029), highlighting the critical role of this enzyme in its activation to a potent mutagen. This suggests that the activation process involves nitroreduction followed by O-acetylation. The data from these assays allow for a quantitative comparison of its mutagenic potential relative to other nitro-PAHs.

| Compound | Salmonella Strain | Metabolic Activation | Mutagenic Potency (Revertants/nmol) |

|---|---|---|---|

| This compound | TA98 | -S9 | Data Not Available |

| This compound | TA100 | -S9 | Data Not Available |

| This compound | YG1024 (O-acetyltransferase overproducing) | -S9 | Specific numerical data not publicly available in searched literature. Described as mutagenic. |

| This compound | YG1029 (O-acetyltransferase overproducing) | -S9 | Specific numerical data not publicly available in searched literature. Described as mutagenic. |

Note: Specific quantitative values for this compound were not available in the public sources reviewed, although its mutagenicity in these systems was qualitatively described.

Conclusion and Future Research Perspectives for 2,6 Dinitrophenanthrene

Synthesis of Novel Dinitrophenanthrene Isomers with Tailored Reactivity

The development of synthetic methodologies for producing specific dinitrophenanthrene isomers with high purity and yield is a primary challenge. Traditional nitration of phenanthrene (B1679779) often results in a mixture of isomers, making the isolation of 2,6-dinitrophenanthrene difficult. Future research should focus on regioselective synthesis strategies.

Key research objectives could include:

Directed Nitration: Investigating directing groups on the phenanthrene backbone to control the position of nitration, thereby favoring the 2- and 6-positions.

Multi-step Synthesis: Employing foundational synthetic routes like the Haworth synthesis or the Bardhan–Sengupta synthesis to build a phenanthrene core with pre-installed functionalities that can be later converted to nitro groups. quimicaorganica.org This offers greater control over the final isomer.

Modern Coupling Reactions: Utilizing transition-metal-catalyzed reactions, such as Suzuki or Heck couplings, to construct the dinitrophenanthrene skeleton from smaller, pre-nitrated building blocks. quimicaorganica.org

These approaches would enable the synthesis of not only this compound but also other specific isomers, allowing for a systematic study of how isomerism affects chemical reactivity and physical properties.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

The unambiguous identification of this compound and its distinction from other isomers is critical. While standard techniques are useful, a combination of advanced spectroscopic methods is necessary for complete structural elucidation.

Future characterization should employ a multi-technique approach:

Nuclear Magnetic Resonance (NMR): High-resolution 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are essential for mapping the proton and carbon environments, providing definitive evidence of the 2,6-substitution pattern. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of functional groups, particularly the symmetric and asymmetric stretching vibrations of the nitro groups (NO₂), and to study the influence of their position on the aromatic C-H bending modes. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: To investigate the electronic transitions within the molecule. The position of the nitro groups significantly impacts the π-conjugated system, leading to a unique spectral fingerprint that can be correlated with theoretical calculations. mdpi.com

X-ray Diffraction (XRD): For solid samples, single-crystal XRD provides the ultimate proof of structure, revealing precise bond lengths, bond angles, and intermolecular packing arrangements. mdpi.com Powder XRD can be used to assess the crystallinity and phase purity of bulk materials. mdpi.com

Table 2: Spectroscopic Techniques for Characterizing Dinitrophenanthrene Isomers

| Technique | Information Provided | Importance for Isomer Elucidation |

|---|---|---|

| 1D & 2D NMR | Precise chemical shifts, coupling constants, and through-bond correlations of ¹H and ¹³C nuclei. | Unambiguously determines the connectivity and substitution pattern of the aromatic rings. |

| FTIR Spectroscopy | Vibrational modes of functional groups (especially C-N and N=O stretches of the nitro group). | Confirms the presence of nitro groups and can reveal subtle structural differences between isomers. |

| UV-Vis Spectroscopy | Electronic absorption maxima (λmax) related to π→π* and n→π* transitions. | Provides a characteristic fingerprint based on the extent of conjugation, which is isomer-dependent. |

| Mass Spectrometry | Exact molecular weight and fragmentation patterns. | Confirms the molecular formula and can provide clues to the structure based on fragment stability. |

| X-ray Diffraction | Three-dimensional molecular structure and crystal packing. | Provides definitive, absolute structural proof and insights into solid-state interactions. |

Expansion of Computational Models for Predicting Dinitrophenanthrene Behavior

Computational chemistry offers a powerful tool for predicting the properties and behavior of molecules before their synthesis. Expanding theoretical models specifically for dinitrophenanthrene isomers can accelerate research and guide experimental efforts.

Future computational work should focus on:

Density Functional Theory (DFT): Using DFT calculations to predict optimized geometries, vibrational frequencies (for comparison with FTIR data), NMR chemical shifts, and electronic properties such as HOMO-LUMO energy gaps. nih.govresearchgate.net These calculations can help predict the relative stability and reactivity of different isomers.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of various dinitrophenanthrene isomers with their potential properties, such as electronic behavior or toxicity. nih.gov This approach is widely used in drug discovery and can be adapted for materials science. nih.gov

Molecular Dynamics (MD) Simulations: Simulating the behavior of this compound in different environments (e.g., in solution or within a polymer matrix) to understand its intermolecular interactions and conformational dynamics.

These models can provide crucial insights into properties that are difficult to measure experimentally and can guide the design of new molecules with desired characteristics. nih.gov

Exploration of this compound in Emerging Chemical and Material Science Applications

The introduction of two electron-withdrawing nitro groups onto the phenanthrene core suggests that this compound could be a valuable building block for advanced materials. Research into its potential applications is a logical next step.

Promising areas for exploration include:

Organic Electronics: The electron-deficient nature of the this compound core could make it a candidate for n-type organic semiconductors, which are crucial for fabricating organic thin-film transistors (OTFTs) and other electronic devices. nih.gov Functionalization of anthracene, a related polycyclic aromatic hydrocarbon, has been shown to tune its semiconductor properties from p-type to n-type. nih.govmdpi.com

Precursors for Novel Dyes and Polymers: The nitro groups can be chemically reduced to amino groups, yielding 2,6-diaminophenanthrene. This diamine derivative could serve as a monomer for the synthesis of high-performance polymers, such as polyimides or polyamides, with unique thermal and optical properties.

Sensing Materials: Nitroaromatic compounds are known to be effective electron acceptors and can participate in charge-transfer interactions. This property could be exploited in the development of chemical sensors, where binding of an analyte to a material containing this compound could induce a measurable colorimetric or fluorescent response. americanelements.com

Unexplored Avenues in Molecular Recognition and Biological Interaction Studies

The rigid, planar structure and specific electronic distribution of this compound make it an interesting candidate for studies in molecular recognition and supramolecular chemistry.

Unexplored research directions include:

Host-Guest Chemistry: Investigating the ability of this compound to act as a guest molecule that binds within the cavities of larger host molecules, such as cyclodextrins or calixarenes. The interactions would likely be driven by hydrophobic and π-π stacking interactions. nih.gov

DNA Intercalation: Many planar aromatic molecules are known to intercalate between the base pairs of DNA. Studies could be conducted to determine if this compound exhibits any DNA binding affinity. nih.gov Techniques like UV-Vis titration, fluorescence quenching, and circular dichroism spectroscopy would be valuable for such investigations.

Protein Binding: Exploring the potential for this compound to bind to proteins, particularly to hydrophobic pockets in serum albumins or other carrier proteins. mdpi.com Understanding such interactions is fundamental in fields like pharmacology and toxicology, and could be investigated using spectroscopic methods and in silico molecular docking. mdpi.comuclan.ac.uk

These studies would provide fundamental insights into the non-covalent interactions of this specific isomer and could reveal unexpected biological activities or applications in sensing.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Phenanthrene |

| Naphthalene |

| Succinic anhydride |

| 2,6-Diaminophenanthrene |

Q & A

Q. What strategies mitigate interference from isomer co-elution in this compound analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.